Lipophilicity (LogP) Advantage Over the N1-Methyl Analog for Membrane Permeability Optimization
Ethyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate exhibits a calculated LogP of 1.1 (XLogP3) [1], positioning it within the optimal lipophilicity range (LogP 1–3) for oral drug candidates. In contrast, the direct N1-methyl analog (ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, CAS 31037-02-2) has a measured/calculated LogP of 0.45–0.76 . This ~2.4-fold increase in lipophilicity (ΔLogP ≈ +0.34 to +0.65) translates to higher predicted membrane permeability while retaining acceptable aqueous solubility, avoiding the excessive lipophilicity (LogP >3) of the N1-phenyl analog (ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, CAS 16078-71-0, MW 231.25) [2].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.1 (XLogP3, PubChem); LogP = 0.98–1.14 (ChemSpace) |
| Comparator Or Baseline | Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate: LogP = 0.45 (ChemDiv) to 0.76 (BOC Sciences) |
| Quantified Difference | ΔLogP ≈ +0.34 to +0.65 (target is 1.5–2.4× more lipophilic than methyl analog) |
| Conditions | In silico prediction (XLogP3, PubChem; ChemDiv proprietary model; BOC Sciences database) |
Why This Matters
LogP is a primary determinant of membrane permeability and oral absorption; the cyclopropyl analog occupies a 'sweet spot' that the methyl analog undershoots and the phenyl analog overshoots, making it the preferred choice for lead series aiming at oral bioavailability without excessive logD-driven off-target binding.
- [1] PubChem. Ethyl 5-amino-1-cyclopropyl-1H-pyrazole-4-carboxylate. CID 67021059. XLogP3 = 1.1. https://pubchem.ncbi.nlm.nih.gov/compound/67021059 View Source
- [2] Fisher Scientific / TCI America. Ethyl 5-Amino-1-phenylpyrazole-4-carboxylate (CAS 16078-71-0). MW 231.26. https://www.fishersci.ca View Source
